2-Chloro-6-fluoronaphthalene

Beschreibung

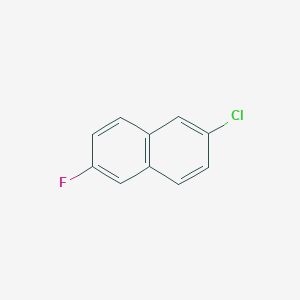

2-Chloro-6-fluoronaphthalene (C₁₀H₆ClF) is a halogenated naphthalene derivative featuring chlorine and fluorine substituents at the 2- and 6-positions, respectively. This compound is primarily utilized in organic synthesis, pharmaceutical intermediates, and materials science due to its unique electronic and steric properties. The chlorine atom acts as an electron-withdrawing group, while fluorine, though electronegative, has a smaller atomic radius, minimizing steric hindrance. These characteristics make it a versatile scaffold for further functionalization .

Eigenschaften

CAS-Nummer |

59079-71-9 |

|---|---|

Molekularformel |

C10H6ClF |

Molekulargewicht |

180.6 g/mol |

IUPAC-Name |

2-chloro-6-fluoronaphthalene |

InChI |

InChI=1S/C10H6ClF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H |

InChI-Schlüssel |

QWAOODAKUAYDQK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1F |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-Chloro-6-fluoronaphthalene with structurally related naphthalene derivatives, focusing on substituent effects, physicochemical properties, and applications.

| Compound | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| This compound | Cl (2), F (6) | C₁₀H₆ClF | 180.61 | Moderate reactivity; balanced electron-withdrawing effects; stable under ambient conditions | Pharmaceutical intermediates, agrochemicals, OLED materials |

| 1-Chloronaphthalene | Cl (1) | C₁₀H₇Cl | 162.62 | Higher reactivity at 1-position; lower thermal stability | Solvent, dye synthesis, lubricant additives |

| 2-Chloronaphthalene | Cl (2) | C₁₀H₇Cl | 162.62 | Electron-deficient aromatic core; directs electrophilic substitution to 1- and 8-positions | Precursor for polychlorinated naphthalenes (PCNs), flame retardants |

| 2-Fluoronaphthalene | F (2) | C₁₀H₇F | 146.16 | Lower boiling point (~212°C); reduced toxicity compared to chlorinated analogs | Fluorinated polymer precursors, dielectric fluids |

| 2-Chloro-6-nitronaphthalene | Cl (2), NO₂ (6) | C₁₀H₆ClNO₂ | 207.61 | High reactivity due to nitro group; explosive potential | Explosives, nitration intermediates, redox-active materials |

| 2-Chloro-6-naphthalenesulfonyl chloride | Cl (2), SO₂Cl (6) | C₁₀H₆Cl₂O₂S | 269.12 | Hydrolytically sensitive; strong electrophile | Sulfonamide synthesis, surfactants, ion-exchange resins |

| 1-Chloro-6-(chloromethyl)naphthalene | Cl (1), CH₂Cl (6) | C₁₁H₈Cl₂ | 217.09 | High steric hindrance; bifunctional reactivity | Cross-coupling reactions, dendrimer frameworks |

Key Research Findings

- Substituent Effects on Reactivity: Electron-Withdrawing Groups (Cl, NO₂, SO₂Cl): Chlorine and nitro groups enhance electrophilic substitution reactivity but may reduce thermal stability. For example, 2-Chloro-6-nitronaphthalene is highly reactive in nitration and sulfonation reactions but poses explosion risks . Fluorine vs. Chlorine: Fluorine’s smaller size and lower polarizability result in weaker electron-withdrawing effects compared to chlorine, making this compound less reactive than its dichlorinated analogs but more stable than nitro derivatives .

- Toxicity and Environmental Impact: Chlorinated naphthalenes (e.g., 1-Chloronaphthalene) are associated with hepatotoxicity and endocrine disruption, as noted in toxicological profiles for methylnaphthalenes .

Applications :

- Pharmaceuticals : this compound’s stability and dual halogenation make it ideal for kinase inhibitor scaffolds.

- Materials Science : Sulfonyl chloride derivatives (e.g., 2-Chloro-6-naphthalenesulfonyl chloride) are critical in synthesizing sulfonated polymers for ion-exchange membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.